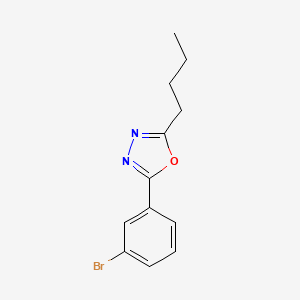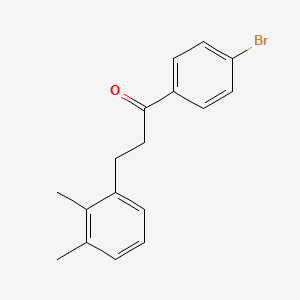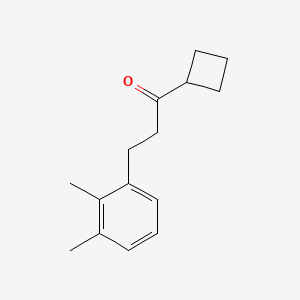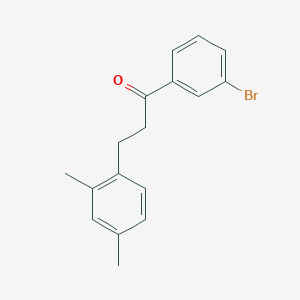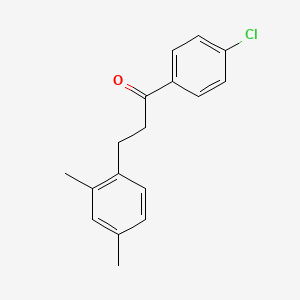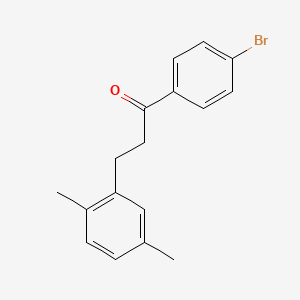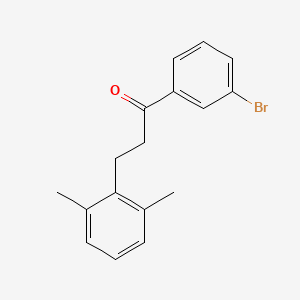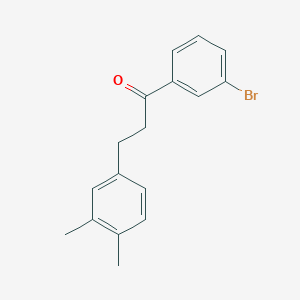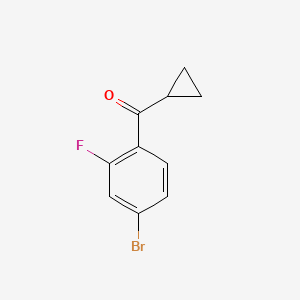
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of 4-fluoro-2,4-methanoproline involves a photochemical cyclization to generate a 2-azabicyclo[2.1.1]hexane skeleton . Similarly, the synthesis of various substituted phenyl cyclopropyl methanones has been reported using reactions of aryl alcohols with halogenated butyrophenones in the presence of bases . These methods could potentially be adapted for the synthesis of "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystallographic studies are a common way to determine the molecular structure of compounds. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction . This technique could be applied to "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" to elucidate its molecular geometry, bond lengths, and angles.
Chemical Reactions Analysis
The reactivity of cyclopropyl-containing compounds can be quite complex due to the inherent strain in the three-membered ring. For instance, 1-fluoro-1-bromo-2-arylcyclopropanes exhibit different reactivities in the presence of electrophilic and nucleophilic agents, with reactions proceeding with either retention of the ring or ring cleavage . These findings suggest that "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" could also undergo a variety of chemical transformations depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" can be inferred from related compounds. For example, the presence of halogen atoms is likely to influence the compound's polarity, boiling point, and density. The crystal structure of a brominated phenyl methanone derivative has been reported, providing insights into the solid-state properties of such compounds . Additionally, the presence of a cyclopropyl group could affect the compound's stability and reactivity.
科学的研究の応用
Synthesis and Optimization
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone and its derivatives have been synthesized through various methods, aiming to optimize yields and biological activities. For instance, the efficient one-pot synthesis of aryloxyphenyl cyclopropyl methanones has been reported, yielding a new class of anti-mycobacterial agents. These compounds displayed significant activity against M. tuberculosis H37Rv in vitro, with some showing activity against MDR strains (Dwivedi et al., 2005). Further optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols led to compounds with significant in vitro activity and in vivo oral activity against M. tuberculosis H37Rv (Bisht et al., 2010).
Antimicrobial and Antimalarial Properties
The derivatives of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone have shown promising antimicrobial and antimalarial properties. For instance, alkylaminoaryl phenyl cyclopropyl methanones synthesized from 4-fluorochalcones exhibited good in vitro antitubercular activities and preferentially inhibited the growth of P. falciparum. Molecular docking studies and in vitro evaluation against FAS-II enzymes using reporter gene assays were carried out to elucidate the mode of action of these molecules (Ajay et al., 2010).
Application in Synthesis of Fluorescent Compounds
The compound's derivatives have also been used in the synthesis of fluorinated fluorophores, which are vital for various spectroscopic applications due to their enhanced photostability and improved spectroscopic properties. For instance, the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through sequential nucleophilic aromatic substitution reactions has been reported. This method provides scalable access to known and novel precursors to fluorinated analogues of fluorescein, rhodamine, and other derivatives, which are highly fluorescent with tunable absorption and emission spectra (Woydziak et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDLBYCYVZYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642502 | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
CAS RN |
898790-15-3 | |
| Record name | (4-Bromo-2-fluorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

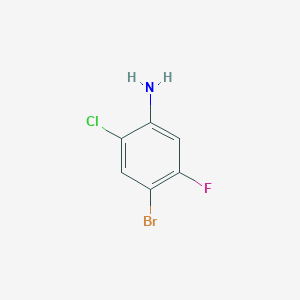



![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
